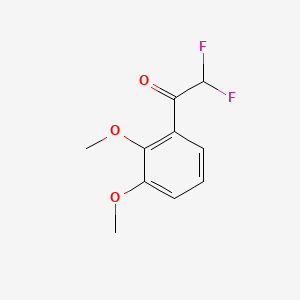
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylacetic acid and features a methoxy group and a methyl group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of homovanillic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at room temperature and involves heating the mixture to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagent used.
科学研究应用
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
作用机制
The mechanism of action of methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit the activity of certain enzymes, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Vanillin: Contains a formyl group instead of an ester group.
Methyl ferulate: Features a propenoic acid ester instead of a phenylacetic acid ester .
Uniqueness
Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its stability and reactivity compared to similar compounds.
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H14O4/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6,10,12H,1-3H3 |
InChI 键 |
VJMXBKDWIDSZAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)




![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)





